molecular formula C14H15NO4S B3419884 N-(2,4-dimethoxyphenyl)benzenesulfonamide CAS No. 160878-39-7

N-(2,4-dimethoxyphenyl)benzenesulfonamide

Cat. No. B3419884
CAS RN: 160878-39-7
M. Wt: 293.34 g/mol
InChI Key: HNHXWPQVOKUAMD-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)benzenesulfonamide is a chemical compound with the linear formula C14H15NO4S . It has a molecular weight of 293.344 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzenesulfonamide core with a 2,4-dimethoxyphenyl group attached . The exact 3D structure would require more detailed analysis, possibly using techniques such as X-ray crystallography.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 293.344 and a linear formula of C14H15NO4S . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Crystal Structure and Tautomerism

  • N-(2,4-dimethoxyphenyl)benzenesulfonamide derivatives exhibit interesting crystal structures and tautomeric behaviors, as observed in related compounds. For example, the study of a 2,4-dichlorobenzenesulfonamide derivative revealed distinct intramolecular hydrogen bonding and the orientation of methoxy groups, contributing to crystalline cohesion (Beuchet et al., 1999).

Synthesis and Pharmacological Analysis

  • Related benzenesulfonamide derivatives have been synthesized and analyzed for various pharmacological activities, including antibacterial and antienzymatic properties. Such studies contribute to understanding the broader implications of this compound in pharmaceutical research (Abbasi et al., 2016).

Antitumor Activity and Molecular Docking

  • Research on benzenesulfonamide derivatives, including those structurally similar to this compound, has shown potential in antitumor activities. Molecular docking studies help understand their interaction with biological targets, furthering cancer research (Fahim & Shalaby, 2019).

Inhibition of Enzymes

  • Benzenesulfonamide derivatives have been evaluated as inhibitors of enzymes like kynurenine 3-hydroxylase. Such studies are significant for understanding the potential therapeutic applications of this compound in neurological disorders (Röver et al., 1997).

VEGFR-2 Inhibition and Anticancer Activity

  • Novel sulfonamides, including those with a 3,4-dimethoxyphenyl moiety, have been synthesized and shown to inhibit vascular endothelial growth factor receptor (VEGFR)-2. This is particularly relevant in the context of anticancer activity, as such compounds can potentially serve as targeted therapies for cancer treatment (Ghorab et al., 2016).

Potential in Pulmonary Arterial Hypertension

  • Certain benzenesulfonamide derivatives have demonstrated efficacy in reducing symptoms of pulmonary arterial hypertension in animal models. This suggests potential therapeutic applications for this compound in cardiovascular diseases (Zapata-Sudo et al., 2012).

Antiproliferative Activity

  • Substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, related to this compound, have been synthesized and shown to possess significant antiproliferative activity against various cancer cell lines. This highlights the potential of benzenesulfonamide derivatives in cancer treatment strategies (Motavallizadeh et al., 2014).

Enzyme Inhibitory Effects

  • Studies have shown that certain benzenesulfonamide derivatives can inhibit key enzymes like carbonic anhydrase and acetylcholinesterase. These findings are essential for the development of new therapeutic agents for diseases like Alzheimer’s and Parkinson’s, potentially relevant for this compound (Yamali et al., 2020).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-18-11-8-9-13(14(10-11)19-2)15-20(16,17)12-6-4-3-5-7-12/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHXWPQVOKUAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601269237
Record name N-(2,4-Dimethoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160878-39-7
Record name N-(2,4-Dimethoxyphenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160878-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dimethoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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